2-Bromo-6-fluorobenzenesulphonyl chloride
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Overview
Description
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-fluorobenzenesulphonyl chloride . Factors such as pH, temperature, and the presence of other reactive species could affect its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluorobenzenesulphonyl chloride typically involves the sulfonylation of 2-Bromo-6-fluorobenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulphonyl chloride group . The general reaction scheme is as follows:
2-Bromo-6-fluorobenzene+Chlorosulfonic acid→2-Bromo-6-fluorobenzenesulphonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulphonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The presence of bromine and fluorine atoms on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents and halogenating agents are used under acidic conditions.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-Bromo-6-fluorobenzenesulphonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of potential drug candidates, particularly in the synthesis of sulfonamide-based drugs.
Biological Research: It serves as a reagent for the modification of biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzenesulphonyl chloride
- 2-Chloro-6-fluorobenzenesulphonyl chloride
- 2-Bromo-6-chlorobenzenesulphonyl chloride
Comparison
2-Bromo-6-fluorobenzenesulphonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-bromo-6-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-4-2-1-3-5(9)6(4)12(8,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTODIZFNGWAEAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-59-0 |
Source
|
Record name | 2-bromo-6-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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